molecular formula C25H17FN4O4S B7732565 (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide

(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide

Cat. No.: B7732565
M. Wt: 488.5 g/mol
InChI Key: JXNAROPEQRYAJU-DAFNUICNSA-N
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Description

The compound (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine ring, a cyano group, and multiple aromatic rings with functional groups like nitro and fluorine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thiourea derivative with an α-halo ketone to form the thiazolidine ring.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Functionalization of Aromatic Rings: The aromatic rings are functionalized with nitro and fluorine groups through electrophilic aromatic substitution reactions.

    Final Coupling Reaction: The final step involves coupling the functionalized thiazolidine derivative with N-phenylethanamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the aromatic nitro group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed for halogenation and nitration, respectively.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Amines are the major products.

    Substitution: Halogenated and nitrated derivatives are formed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its functional groups can interact with biological macromolecules, providing insights into molecular interactions and pathways.

Medicine

The compound is investigated for its potential therapeutic applications. Its structure suggests possible activity as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in redox reactions, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-cyano-2-[3-(4-chlorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide
  • (2Z)-2-cyano-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide

Uniqueness

The uniqueness of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide lies in its specific functional groups and their arrangement. The presence of a fluorine atom, in particular, can significantly influence the compound’s reactivity and biological activity compared to its chloro and bromo analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(3-nitrophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O4S/c26-17-9-11-19(12-10-17)29-24(32)22(14-16-5-4-8-20(13-16)30(33)34)35-25(29)21(15-27)23(31)28-18-6-2-1-3-7-18/h1-13,22H,14H2,(H,28,31)/b25-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNAROPEQRYAJU-DAFNUICNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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